molecular formula C6H14ClNO2 B7970172 (4-Ethoxy-4-oxobutan-2-yl)azanium;chloride

(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride

Cat. No.: B7970172
M. Wt: 167.63 g/mol
InChI Key: ISVBSAIYXBEVSI-UHFFFAOYSA-N
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Description

(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride is a chemical compound with the molecular formula C6H12ClNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-4-oxobutan-2-yl)azanium;chloride typically involves the reaction of ethyl acetoacetate with an amine, followed by quaternization with a suitable alkylating agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve polar solvents and mild temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.

    Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)azanium;chloride involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, disrupting their function. This can lead to antimicrobial effects or influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxy-4-oxobutyl)azanium chloride
  • (4-Methoxy-4-oxobutan-2-yl)azanium;chloride
  • (4-Propoxy-4-oxobutan-2-yl)azanium;chloride

Uniqueness

(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride is unique due to its specific ethoxy group, which influences its reactivity and interactions. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and biological activity.

Properties

IUPAC Name

(4-ethoxy-4-oxobutan-2-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBSAIYXBEVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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